4-(3-éthoxy-1-éthyl-1H-pyrazole-4-carboxamido)benzoate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

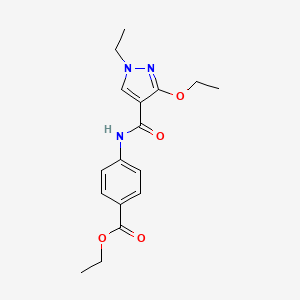

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and versatile applications in various fields.

Applications De Recherche Scientifique

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate has several scientific research applications:

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that pyrazole derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the diverse biological activities of pyrazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of 1,3-diketones with arylhydrazines.

Amidation Reaction: The carboxylic acid group on the benzoate moiety is converted to an amide by reacting with an appropriate amine.

Industrial Production Methods

Industrial production of ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate can be compared with other pyrazole derivatives:

Activité Biologique

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₂₁N₃O₄

- Molecular Weight : 331.4 g/mol

- CAS Number : 1014045-73-8

Synthesis

The synthesis of ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the condensation of 1,3-diketones with arylhydrazines.

- Amidation Reaction : The carboxylic acid group on the benzoate moiety is converted to an amide by reacting with an appropriate amine.

- Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.

Antimicrobial Properties

Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating infections caused by resistant bacterial strains.

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acids and peptidoglycan production |

Antifungal Activity

Research also highlights its antifungal potential, particularly against Candida species. The compound demonstrated a notable ability to inhibit biofilm formation, which is crucial in treating persistent fungal infections.

| Fungal Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| Candida albicans | 31.108 - 62.216 | 124.432 - 248.863 |

The mechanisms underlying the biological activities of ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate involve:

- Inhibition of Protein Synthesis : This is particularly relevant for its antibacterial properties.

- Disruption of Biofilm Formation : The compound interferes with quorum sensing mechanisms in fungi, thereby preventing biofilm development.

- Potential Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, although further research is needed to elucidate this aspect.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate:

- Study on Antibacterial Activity : A study published in MDPI indicated that compounds similar to ethyl 4-(3-ethoxy...) showed promising antibacterial effects against MRSA and Enterococcus faecalis, emphasizing their potential as therapeutic agents in combating antibiotic resistance .

- Fungal Biofilm Inhibition : Another research highlighted the effectiveness of this compound in inhibiting biofilm formation in Candida species, showcasing its relevance in treating chronic fungal infections .

- Comparative Analysis with Other Pyrazoles : Comparative studies have shown that ethyl 4-(3-ethoxy...) has a higher efficacy than some traditional antifungal agents like fluconazole, particularly in biofilm-related applications .

Propriétés

IUPAC Name |

ethyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-4-20-11-14(16(19-20)23-5-2)15(21)18-13-9-7-12(8-10-13)17(22)24-6-3/h7-11H,4-6H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONZLRVTPUSUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.